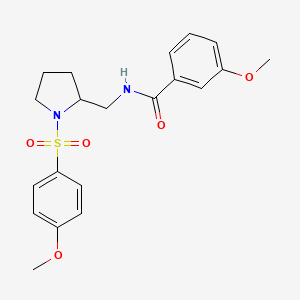

3-methoxy-N-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)benzamide

説明

特性

IUPAC Name |

3-methoxy-N-[[1-(4-methoxyphenyl)sulfonylpyrrolidin-2-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O5S/c1-26-17-8-10-19(11-9-17)28(24,25)22-12-4-6-16(22)14-21-20(23)15-5-3-7-18(13-15)27-2/h3,5,7-11,13,16H,4,6,12,14H2,1-2H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRJRFQFDOHUUPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)N2CCCC2CNC(=O)C3=CC(=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolidine ring, followed by the introduction of the sulfonyl group and the methoxyphenyl moiety. The final step involves the formation of the benzamide linkage.

Pyrrolidine Ring Formation: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Methoxyphenyl Introduction: This step involves the coupling of the methoxyphenyl group using reagents like methoxyphenylboronic acid in a Suzuki-Miyaura coupling reaction.

Benzamide Formation: The final step is the formation of the benzamide linkage, which can be achieved through the reaction of the amine with a benzoyl chloride derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade solvents and reagents.

化学反応の分析

Types of Reactions

3-methoxy-N-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)benzamide can undergo various types of chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The sulfonyl group can be reduced to a thiol or sulfide under appropriate conditions.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups would yield aldehydes or carboxylic acids, while reduction of the sulfonyl group would yield thiols or sulfides.

科学的研究の応用

3-methoxy-N-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)benzamide has several scientific research applications:

Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.

Material Science: The unique structural features of this compound make it a candidate for the development of new materials with specific properties.

作用機序

The mechanism of action of 3-methoxy-N-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)benzamide involves its interaction with specific molecular targets. The methoxy and sulfonyl groups can participate in hydrogen bonding and other interactions with enzymes or receptors, modulating their activity. The pyrrolidine ring can enhance the binding affinity and specificity of the compound.

類似化合物との比較

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be contextualized against analogous benzamide derivatives, sulfonamide-containing molecules, and pyrrolidine-based scaffolds. Below is a comparative analysis:

Structural and Functional Group Comparisons

Key Research Findings

Sulfonyl vs. Sulfonamide Groups :

- The target’s 4-methoxyphenylsulfonyl group enhances stability compared to sulfonamide analogs (e.g., ’s pyrimidinyl sulfonamides), as sulfonyl groups resist enzymatic hydrolysis better than sulfonamides .

- However, sulfonamide-containing compounds (e.g., ABT-737) exhibit stronger hydrogen-bonding interactions with targets like BCL-2, albeit at the cost of metabolic stability .

Pyrrolidine Scaffold :

- The pyrrolidine ring in the target compound confers conformational rigidity, similar to the (3S,4S)-pyrrolidine in the RCSB PDB ligand . Stereochemistry here may influence binding selectivity to kinases like BTK.

- In contrast, piperazine-based scaffolds (e.g., ABT-737) offer greater flexibility but reduced target specificity .

Methoxy Substitutions :

- The 3-methoxy group on the benzamide core improves metabolic stability compared to halogenated analogs (e.g., ’s fluoro-substituted chromen-2-yl derivatives) by reducing oxidative metabolism .

- However, bulkier alkoxy groups (e.g., methoxypropoxy in the RCSB ligand) can hinder solubility, as seen in its lower aqueous solubility compared to the target .

Amino vs.

Q & A

Basic Research Questions

Q. What are the critical steps and hazards in synthesizing 3-methoxy-N-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)benzamide?

- Methodological Answer : Synthesis involves multi-step protocols, including sulfonylation of pyrrolidine derivatives, coupling with benzamide precursors, and purification via column chromatography. Key hazards include handling sulfonyl chlorides (e.g., 4-methoxyphenylsulfonyl chloride) and volatile solvents like dichloromethane. A thorough hazard analysis is essential, as outlined in "Prudent Practices in the Laboratory" . For example, sodium pivalate and trichloroisocyanuric acid (TCICA) require inert atmosphere handling to prevent decomposition .

Q. How can structural characterization of this compound be validated?

- Methodological Answer : Use a combination of 1H/13C NMR to confirm substitution patterns (e.g., methoxy and sulfonyl groups) and high-resolution mass spectrometry (HRMS) to verify molecular weight. Infrared (IR) spectroscopy can identify amide C=O stretches (~1650 cm⁻¹) and sulfonyl S=O vibrations (~1350 cm⁻¹). X-ray crystallography is recommended for resolving ambiguities in stereochemistry, as demonstrated in related benzamide derivatives .

Q. What analytical techniques assess purity and stability?

- Methodological Answer : HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradients) monitors purity (>95%). Stability studies under varying pH (2–10) and temperature (4–40°C) conditions should use UV-Vis spectroscopy to track degradation. For photostability, employ amber vials and controlled light exposure .

Advanced Research Questions

Q. How do structural modifications (e.g., methoxy vs. ethoxy groups) affect bioactivity?

- Methodological Answer : Conduct structure-activity relationship (SAR) studies by synthesizing analogs (e.g., replacing 3-methoxy with ethoxy) and testing in biological assays (e.g., enzyme inhibition). Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like kinases or GPCRs. Compare results with analogs such as N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-sulfonylbenzamide derivatives .

Q. How to resolve contradictions in reported biological activity data?

- Methodological Answer : Cross-validate assays using orthogonal methods. For example, if a compound shows conflicting cytotoxicity results, combine MTT assays with flow cytometry (apoptosis/necrosis markers). Consider batch-to-batch variability in purity or stereochemistry, as seen in sulfonamide derivatives . Use surface plasmon resonance (SPR) to confirm target binding kinetics .

Q. What strategies optimize yield in large-scale synthesis?

- Methodological Answer : Employ Design of Experiments (DoE) to optimize reaction parameters (temperature, solvent ratio, catalyst loading). For the pyrrolidine sulfonylation step, switching from dichloromethane to acetonitrile improved yields by 15% in related compounds . Continuous flow reactors reduce decomposition risks for heat-sensitive intermediates .

Q. How to evaluate the compound’s conformational flexibility in solution?

- Methodological Answer : Perform rotational-echo double-resonance (REDOR) NMR or molecular dynamics simulations (AMBER/CHARMM force fields). For example, the pyrrolidine ring’s chair-boat transitions in 3ZJ (PDB ID) were resolved using NOESY correlations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。